molecular formula C22H24N4O2S B2972849 (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1286727-52-3

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B2972849
CAS No.: 1286727-52-3
M. Wt: 408.52
InChI Key: WJKSLQSVOMHJNJ-UHFFFAOYSA-N
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Description

The compound “(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone” features a unique hybrid structure combining an isothiazole core substituted with an amino group and a p-tolyl (methylphenyl) moiety, linked via a methanone bridge to a 4-(4-methoxyphenyl)piperazine group. While direct data on its synthesis or applications are absent in the provided evidence, inferences can be drawn from structurally related compounds.

Properties

IUPAC Name

[4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-15-3-5-16(6-4-15)20-19(23)21(29-24-20)22(27)26-13-11-25(12-14-26)17-7-9-18(28-2)10-8-17/h3-10H,11-14,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKSLQSVOMHJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a complex organic molecule featuring an isothiazole ring and a piperazine moiety, which suggests potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure

The molecular formula of the compound is C21H22N4OSC_{21}H_{22}N_{4}OS with a molecular weight of 382.49 g/mol. The structure includes:

  • Isothiazole ring : Contributes to the biological activity.
  • Piperazine ring : Known for its role in various pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the isothiazole ring.
  • Introduction of the p-tolyl group.
  • Attachment of the piperazine moiety to the methanone group.

Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Antiviral Activity

Research indicates that derivatives of isothiazole, including this compound, exhibit significant antiviral properties. They are being explored for their potential in developing new antiviral agents.

Antioxidant Properties

Studies have shown that thiazole derivatives possess antioxidant activities, which can mitigate oxidative stress in biological systems. This property may contribute to their therapeutic efficacy in various diseases.

Anti-inflammatory Effects

Preliminary findings suggest that compounds similar to (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone may exhibit anti-inflammatory effects, although detailed studies are required to confirm these activities .

Case Studies

  • Study on Anticancer Activity : A study demonstrated that related compounds showed moderate to high growth inhibitory activities against cultured leukemia cells, indicating potential anticancer properties .
  • Uroselective Activity : The compound has been investigated for its uroselective alpha-adrenoceptor antagonistic activity, which could be beneficial in treating benign prostatic hyperplasia (BPH) .

The exact mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the interaction between the isothiazole and piperazine rings plays a crucial role in modulating various biological pathways.

Data Table: Biological Activities Overview

Activity Description References
AntiviralPotential for developing new antiviral drugs
AntioxidantMitigates oxidative stress
Anti-inflammatoryPreliminary evidence suggests anti-inflammatory effects
AnticancerModerate to high growth inhibition in leukemia cells
Uroselective ActivityBeneficial for treating BPH

Comparison with Similar Compounds

Piperazine-Linked Methanone Derivatives

Compounds sharing the (aryl)(piperazinyl)methanone scaffold (e.g., , compounds 12–15) provide insights into substituent effects:

Compound Core Structure Piperazine Substituent Other Groups Physical State/MP Key Observations Reference
Target Compound Isothiazole 4-(4-Methoxyphenyl) 4-Amino, p-tolyl Not reported Likely viscous oil*
12 [1] Phenyl 3-Methoxy-4-nitrophenyl Phenyl 185–187°C (solid) Nitro groups stabilize crystallinity
14 [1] Phenyl 4-Amino-3-methoxyphenyl Phenyl Deep brown oil Amino groups reduce MP
4 [3] Thiazole 4-Chlorophenyl Fluorophenyl Crystalline Antimicrobial activity

Key Observations :

  • Amino vs. Nitro Groups: Amino-substituted analogs (e.g., compound 14) exhibit lower melting points and viscous oil states compared to nitro derivatives (e.g., compound 12), likely due to reduced intermolecular hydrogen bonding . The target compound’s 4-amino group may similarly confer oil-like consistency.
  • Substituent Position : The para-methoxy group on the target’s piperazine may enhance solubility and metabolic stability compared to meta-substituted analogs (e.g., compound 12).

Heterocyclic Core Variations

The isothiazole core differentiates the target compound from thiazole, triazole, and pyrazole derivatives (Evidences 2–3, 6–8):

Compound Core Structure Key Features Bioactivity Reference
Target Compound Isothiazole Amino, p-tolyl, methoxyphenyl Not reported
4 [3] Thiazole Chlorophenyl, fluorophenyl Antimicrobial
5 [3] Thiazole Fluorophenyl, fluorophenyl Isostructural
Pyrazoline [8] Pyrazole Biphenyl, methoxyphenyl Analgesic potential

Key Observations :

  • Electron-Deficient vs. Electron-Rich Cores: Thiazole and pyrazole derivatives (e.g., compound 4, pyrazoline [8]) often exhibit bioactivity modulated by electron-withdrawing groups (e.g., Cl, F). The target’s isothiazole core, with an electron-donating amino group, may favor interactions with nucleophilic targets.
  • Planarity and Conformation : Isostructural thiazole derivatives () adopt planar conformations with perpendicular fluorophenyl groups, suggesting the target’s p-tolyl group may similarly influence molecular stacking .

Substituent Effects on Bioactivity and Stability

  • Methoxy Groups : The para-methoxy group on the target’s piperazine is analogous to compound 12’s meta-methoxy substituent. Para-substitution typically enhances steric accessibility for target binding compared to meta .
  • Halogen vs. Methyl Groups : Chloro and bromo derivatives () exhibit antimicrobial activity, while methyl groups (p-tolyl in the target) may enhance lipophilicity and membrane permeability .

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